1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea
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Overview
Description
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been studied for their diverse pharmacological activities, including antibacterial activity .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods. DFT calculations (b3lyp/6-311++G(d,p)) were performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea involve the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea were analyzed using UV, FT-IR, 13C-NMR, and 1H-NMR methods, along with DFT calculations .properties
IUPAC Name |
1-phenyl-3-(thiadiazole-4-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c16-9(8-6-18-15-12-8)13-14-10(17)11-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H2,11,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCAABXCRYMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea |
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